2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene: is an organic compound with a complex structure that includes multiple halogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst . The reaction conditions often require controlled temperatures and the presence of a chlorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions or water, which can replace chlorine atoms in the compound.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated derivatives, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions, contributing to the development of new compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological research. It can be used to study the effects of halogenated benzene derivatives on biological systems, providing insights into their potential toxicity and biological activity.
Medicine: In medicine, the compound may be explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to identify any potential medicinal applications.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-2,4-difluorobenzene: This compound shares a similar structure but lacks the additional chlorine atom and methoxy group.
2,4-Dichloro-1-methoxybenzene: This compound is similar but does not contain the difluoromethoxy group.
2,4-Dichloro-1-nitrobenzene: This compound has a nitro group instead of the difluoromethoxy group.
Uniqueness: 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene is unique due to its combination of chlorine and difluoromethoxy groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
451-84-3 |
---|---|
Fórmula molecular |
C7H3Cl3F2O |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[chloro(difluoro)methoxy]benzene |
InChI |
InChI=1S/C7H3Cl3F2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Clave InChI |
IMBLAJWLGQWJFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.